molecular formula C7H5BrClI B572622 1-Bromo-4-chloro-2-iodo-5-methylbenzene CAS No. 1255574-71-0

1-Bromo-4-chloro-2-iodo-5-methylbenzene

Cat. No.: B572622
CAS No.: 1255574-71-0
M. Wt: 331.375
InChI Key: GDJJZCBMGAOLJR-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-iodo-5-methylbenzene is an aromatic compound with the molecular formula C7H5BrClI. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, iodine, and a methyl group. This compound is of interest due to its unique combination of halogen substituents, which can influence its reactivity and applications in various fields.

Scientific Research Applications

1-Bromo-4-chloro-2-iodo-5-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of halogenated aromatic compounds’ effects on biological systems.

    Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Target of Action

The primary target of 1-Bromo-4-chloro-2-iodo-5-methylbenzene is the benzene ring . The benzene ring is a key structural component of many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

This compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

This mechanism allows the compound to maintain the aromaticity of the benzene ring, which is crucial for its stability .

Biochemical Pathways

The electrophilic aromatic substitution reaction of this compound affects the biochemical pathways involving benzene derivatives . The compound can bond to a nucleophile to give a substitution or addition product . It can also transfer a proton to a base, giving a double bond product .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of various benzene derivatives, depending on the specific electrophile involved in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other electrophiles can affect the outcome of the electrophilic aromatic substitution reaction . Additionally, the compound is classified as combustible and potentially toxic , which may impact its handling and use in different environments .

Safety and Hazards

Safety and hazards associated with “1-Bromo-4-chloro-2-iodo-5-methylbenzene” could include the need to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eye . It’s also important to use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions for the study and use of “1-Bromo-4-chloro-2-iodo-5-methylbenzene” could involve further exploration of its synthesis and reactions. For instance, the nitration reaction could be explored further, especially since the end product is meta and a meta directing group must be utilized .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-iodo-5-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

    Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

    Chlorination: Introduction of a chlorine atom using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).

    Iodination: Introduction of an iodine atom using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2).

    Methylation: Introduction of a methyl group using a methylating agent like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and recrystallization are often employed.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-2-iodo-5-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted by other groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The halogen atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of derivatives with different substituents.

    Oxidation: Formation of 1-bromo-4-chloro-2-iodo-5-methylbenzoic acid.

    Reduction: Formation of this compound with reduced halogen atoms.

Comparison with Similar Compounds

  • 1-Bromo-4-chloro-2-iodobenzene
  • 1-Bromo-4-chloro-2-methylbenzene
  • 1-Bromo-4-iodo-2-methylbenzene

Comparison: 1-Bromo-4-chloro-2-iodo-5-methylbenzene is unique due to the presence of three different halogen atoms and a methyl group on the benzene ring. This combination of substituents can significantly influence its chemical reactivity and applications compared to similar compounds with fewer or different substituents.

Properties

IUPAC Name

1-bromo-4-chloro-2-iodo-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJJZCBMGAOLJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682012
Record name 1-Bromo-4-chloro-2-iodo-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-71-0
Record name 1-Bromo-4-chloro-2-iodo-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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